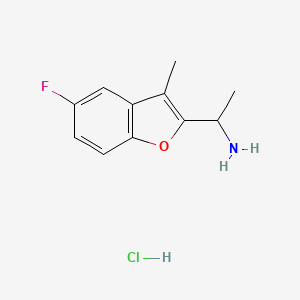

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Description

Molecular Architecture and Constitutional Analysis

This compound is a fluorinated benzofuran derivative with a primary amine side chain. Its molecular formula is C₁₁H₁₃ClFNO , and its molecular weight is 229.68 g/mol . The structure comprises a benzofuran core substituted with a fluorine atom at position 5, a methyl group at position 3, and an ethanamine hydrochloride moiety attached at position 2.

The benzofuran scaffold is characterized by a fused bicyclic system consisting of a benzene ring and a furan ring. The fluorine atom at position 5 introduces electron-withdrawing effects, potentially influencing the compound’s electronic properties and reactivity. The ethanamine hydrochloride group at position 2 serves as a protonated primary amine, contributing to water solubility and ionizability.

Key structural features:

| Component | Position | Functional Group | Role |

|---|---|---|---|

| Benzofuran core | Positions 1–2 | Aromatic fused bicyclic system | Structural backbone |

| Fluorine substituent | Position 5 | Halogen (electron-withdrawing) | Modulates electronic properties |

| Methyl group | Position 3 | Alkyl (electron-donating) | Steric and electronic influence |

| Ethanamine hydrochloride | Position 2 | Protonated primary amine | Solubility and salt formation |

The SMILES notation for the compound is CC(C1=C(C)C2=CC(F)=CC=C2O1)N.[H]Cl , which reflects the spatial arrangement of substituents.

Crystallographic Characterization Strategies

Single-crystal X-ray diffraction (SC-XRD) is the primary method for determining the three-dimensional structure of this compound. Techniques such as Bruker D8 Quest Eco diffractometers equipped with Cu Kα or Mo Kα radiation are commonly employed.

Key steps in crystallographic analysis:

- Crystal Growth : Slow evaporation of solutions in solvents like acetone or benzene to obtain monocrystalline samples.

- Data Collection : Measurement of diffraction intensities over a wide angular range (θ = 2.5°–27.5°) to ensure sufficient resolution.

- Structure Solution : Use of programs like SHELXT to resolve the crystal lattice and locate heavy atoms (e.g., Cl, F).

- Refinement : Iterative refinement of atomic positions, anisotropic displacement parameters, and hydrogen atom placement using riding models.

Critical crystallographic parameters (based on analogous benzofuran derivatives):

| Parameter | Typical Value | Source |

|---|---|---|

| Space group | Triclinic (P1) | |

| Unit cell dimensions | a = 7.88 Å, b = 9.09 Å, c = 10.44 Å | |

| Density | ~1.4 g/cm³ | |

| R-factor | < 0.05 |

Hydrogen bonding between the protonated amine and chloride ion is expected to stabilize the crystal lattice, as observed in related benzofuran amine hydrochlorides.

Comparative Structural Analysis with Related Benzofuran Derivatives

The structural features of this compound can be contrasted with other benzofuran derivatives to highlight its unique characteristics.

Comparison with structurally similar compounds:

Key differences:

- Amine Side Chain : The ethanamine group in the target compound provides greater flexibility and bulk compared to methanamine derivatives.

- Substituent Positioning : Fluorine at position 5 and methyl at position 3 create distinct steric and electronic environments relative to other substitution patterns.

- Salt Formation : The hydrochloride counterion enhances solubility and stability, distinguishing it from neutral amine counterparts.

Structural implications for reactivity:

Properties

IUPAC Name |

1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO.ClH/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13;/h3-5,7H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBNVKWTRJSQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, with CAS number 1240526-38-8, is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

The compound's molecular formula is with a molecular weight of 229.68 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities. The presence of the fluorine atom and the amine group are critical for its activity profile.

Biological Activity Overview

Recent studies have highlighted the biological activities of benzofuran derivatives, including anticancer, antibacterial, and antifungal properties. The specific compound under review has shown promise in various biological assays.

Anticancer Activity

Benzofuran derivatives have demonstrated significant anticancer effects. For instance, in vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Therapeutic Index |

|---|---|---|---|

| 1 | K562 | 25 | 4.0 |

| 2 | HeLa | 30 | 3.5 |

| 3 | MCF7 | 20 | 5.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control.

In a study by Flynn et al., the introduction of methyl groups at specific positions on the benzofuran ring significantly enhanced antiproliferative activity against cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

The mechanism by which benzofuran derivatives induce apoptosis in cancer cells often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases . For example, compounds tested showed an increase in ROS levels and induced apoptosis in K562 leukemia cells, with significant early and late-stage apoptotic markers observed.

Antibacterial and Antifungal Activity

In addition to anticancer properties, benzofuran derivatives have been evaluated for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | S. aureus | 24 |

| B | E. coli | 20 |

| C | P. aeruginosa | 18 |

The presence of functional groups such as hydroxyl or methoxy has been shown to enhance antibacterial efficacy .

Case Studies

Several case studies have illustrated the potential therapeutic applications of benzofuran derivatives:

- Case Study on Apoptosis Induction : A derivative similar to our compound was tested for its ability to induce apoptosis in human leukemia cells through ROS generation and mitochondrial pathway activation .

- Antimicrobial Screening : A recent study evaluated a series of benzofuran derivatives against clinical strains of bacteria and fungi, revealing promising results that support their use as potential antimicrobial agents .

Scientific Research Applications

Antidepressant Potential

Recent studies have indicated that compounds similar to 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride exhibit antidepressant properties. The benzofuran structure is often associated with serotonin receptor modulation, which is crucial in developing new antidepressants.

Case Study : A study published in the Journal of Medicinal Chemistry explored various benzofuran derivatives for their effects on serotonin receptors, suggesting a pathway for developing novel antidepressants using this compound as a lead structure .

Neuroprotective Effects

Research has shown that compounds containing a benzofuran moiety can possess neuroprotective effects. These properties may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroprotective Agents Derived from Benzofuran

Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical purposes. Its unique structure allows for various modifications, leading to the creation of diverse derivatives.

Example : The synthesis of novel compounds for targeted drug delivery systems has utilized this compound as a precursor due to its favorable reactivity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that while it shows promise, further studies are necessary to fully understand its safety and efficacy.

Data Table: Toxicological Profile Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or salt forms. Below is a detailed analysis:

Substituted Benzofuran Derivatives

Key Observations:

- Halogen Substitution: Replacing fluorine with chlorine (as in CAS 117234-02-3) increases molecular weight and lipophilicity (logP ~2.5 vs.

- Methyl Group Impact: The absence of the 3-methyl group (CAS 1795283-85-0) lowers molecular weight and may decrease steric hindrance, possibly improving binding affinity to flat receptor pockets .

- Methoxy Substitution: The 5-methoxy group (CAS 21587-39-3) introduces polarity and hydrogen-bonding capacity, which could enhance solubility but reduce blood-brain barrier penetration .

Heterocyclic Variants

- Benzothiophene Analogs: Compounds like 1-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride () replace benzofuran’s oxygen with sulfur, altering electronic properties and binding interactions due to sulfur’s larger atomic radius and polarizability .

- Pyridine-Based Analogs: Derivatives such as 5-chloro-4-methylpyridin-2-amine () exhibit different charge distribution and basicity, which may influence target selectivity .

Pharmacological and Physicochemical Implications

- Lipophilicity: The 3-methyl and 5-fluoro substituents in the reference compound balance lipophilicity and solubility, making it suitable for oral bioavailability.

- Solubility: Hydrochloride salts generally improve aqueous solubility compared to free bases, as seen in all compared compounds.

Preparation Methods

Cyclization and Benzofuran Ring Formation

The benzofuran scaffold is commonly constructed via intramolecular cyclization of o-hydroxyacetophenone derivatives under basic or acidic conditions. For example, a substituted o-hydroxyacetophenone bearing a fluoro substituent at the 5-position and a methyl group at the 3-position can be cyclized by heating with potassium carbonate or other bases in polar aprotic solvents such as DMF or acetone, often under reflux for extended periods (e.g., 16 hours) to afford the benzofuran ring system.

Introduction of the Ethanamine Side Chain

The ethanamine moiety at the 2-position can be introduced via reductive amination of the corresponding benzofuran-2-carbaldehyde or by nucleophilic substitution on a suitable leaving group precursor. A typical approach involves:

- Conversion of the benzofuran-2-carbaldehyde to an imine intermediate by reaction with ammonia or a primary amine.

- Catalytic hydrogenation of the imine using palladium catalysts under ambient pressure and temperature to yield the ethanamine derivative.

- Isolation of the free amine followed by treatment with hydrogen chloride in 1,4-dioxane or methanol to form the hydrochloride salt.

Fluorine Substitution

The 5-fluoro substituent is introduced either by starting from a fluorinated phenol or acetophenone or by electrophilic fluorination post-cyclization. The fluorinated precursor ensures regioselective incorporation of the fluorine atom at the 5-position during ring closure.

Representative Synthetic Route Example

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as DMF, acetone, or methanol are preferred for cyclization and amination steps.

- Temperature: Cyclization typically requires heating (70–90 °C or reflux), while reductive amination proceeds efficiently at room temperature under hydrogen atmosphere.

- Catalysts: Palladium on carbon (Pd/C) is commonly used for hydrogenation steps.

- Reaction Time: Cyclization and substitution steps often require 16 hours or overnight reaction times for completion.

- Purification: Crude products are purified by filtration through celite, concentration under reduced pressure, and HPLC or recrystallization from ethanol or methanol to achieve high purity.

Analytical Data and Purity Assessment

- NMR Spectroscopy: Used to confirm the benzofuran ring structure and substitution pattern, including coupling constants indicative of fluorine substitution.

- HPLC: Employed to assess purity and isolate the hydrochloride salt with >95% purity.

- Elemental Analysis: Confirms molecular formula consistency.

- X-ray Crystallography: Occasionally used to verify stereochemistry and crystal packing of the hydrochloride salt.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Base for cyclization | Potassium carbonate (K2CO3) | Promotes intramolecular cyclization |

| Solvent for cyclization | Acetone, DMF | Dissolves reagents, supports reaction |

| Temperature (cyclization) | 80–90 °C or reflux | Ensures reaction completion |

| Catalyst for reduction | Pd/C (palladium on carbon) | Facilitates hydrogenation of imine |

| Hydrogen pressure | 1 atm (ambient) | Mild conditions for reductive amination |

| Salt formation | HCl in 1,4-dioxane or methanol | Converts amine to stable hydrochloride salt |

| Reaction time | 16 h (cyclization), variable (reduction) | Ensures full conversion |

| Purification | Filtration, HPLC, recrystallization | Achieves high purity (>95%) |

Research Findings and Notes

- The multi-step synthetic approach is scalable and allows for the preparation of the hydrochloride salt with high purity and yield.

- Attempts to use one-step palladium-catalyzed cyclization and amination methods for benzofuran derivatives with similar substitution patterns have met with limited success, necessitating multi-step routes.

- The hydrochloride salt form improves compound stability and facilitates isolation.

- Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading is critical to minimize byproducts and racemization.

- Analytical techniques such as NMR, HPLC, and elemental analysis are essential for confirming the structure and purity of the final product.

Q & A

Q. What are the common synthetic routes for 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves halogenated benzofuran intermediates and nucleophilic substitution reactions. For example, a benzofuran ester derivative (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) is hydrolyzed under alkaline conditions (KOH in methanol/water) to yield the carboxylic acid, followed by amination and salt formation with HCl . Key optimization parameters include:

- Temperature : Reflux conditions (e.g., 70–80°C) for hydrolysis.

- Catalyst : Use of KOH or NaOH to drive ester cleavage.

- Purification : Column chromatography (ethyl acetate as eluent) or recrystallization to isolate the hydrochloride salt.

- Yield improvement : Adjusting stoichiometry of reagents and reaction time (e.g., 5 hours for hydrolysis) .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine at C5, methyl at C3) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography : For absolute configuration determination, as demonstrated in benzofuran derivatives with similar substituents .

- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection (λmax ~255 nm) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

- Receptor binding assays : Target serotonin or adrenergic receptors, given structural similarities to bioactive benzofurans .

- Cytotoxicity studies : MTT assays on cell lines (e.g., HEK-293, HepG2) to assess safety margins.

- Enzyme inhibition : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms due to the amine functionality .

- In vitro metabolic stability : Liver microsome assays to predict pharmacokinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methyl group) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Fluorine at C5 : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Methyl at C3 : Reduces steric hindrance, favoring interactions with hydrophobic receptor pockets .

- Amine hydrochloride salt : Increases water solubility for in vivo administration compared to free-base forms .

Comparative data from analogs (e.g., 5-fluoro vs. 4-fluoro derivatives) show significant differences in IC50 values for MAO inhibition (up to 10-fold variation) .

Q. How can researchers resolve contradictions in reported activity data across studies?

Contradictions may arise from:

- Purity discrepancies : Impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to enable cross-study comparisons.

- Salt form vs. free base : Activity differences due to solubility or stability; always specify the form (e.g., hydrochloride) in methodologies .

- Stereochemical variability : Use chiral chromatography or asymmetric synthesis to isolate enantiomers, as racemic mixtures may obscure activity .

Q. What advanced analytical techniques are critical for characterizing degradation products or metabolites?

- LC-MS/MS : Identify oxidative metabolites (e.g., hydroxylation at C7) or hydrolysis products .

- Stability studies : Accelerated degradation under stress conditions (pH, temperature) to predict shelf-life and storage requirements .

- Isotopic labeling : F NMR or C-labeled analogs to track metabolic pathways in vitro .

- Cryo-EM/X-ray crystallography : For metabolite-receptor interaction studies at atomic resolution .

Methodological Guidance

Q. How should researchers design experiments to optimize enantiomeric purity during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-specific catalysts (e.g., chiral amines) in asymmetric synthesis .

- Dynamic kinetic resolution : Combine racemization and selective crystallization for high enantiomeric excess (ee >95%) .

- Analytical validation : Employ chiral HPLC columns (e.g., Chiralpak AD-H) to monitor ee during reaction optimization .

Q. What computational tools are recommended for predicting binding affinity and toxicity?

- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with target receptors (e.g., 5-HT2A) using crystal structures from the PDB .

- ADMET prediction (SwissADME, ProTox-II) : Estimate permeability (LogP), cytochrome inhibition, and hepatotoxicity .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to rationalize reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.